

ATTO 590 maleimide excitation and emission wavelengths

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Compound of Interest

Compound Name: ATTO 590 maleimide

Cat. No.: B15138530

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An In-depth Technical Guide to **ATTO 590 Maleimide** for Researchers and Drug Development Professionals

ATTO 590 maleimide is a high-performance fluorescent probe belonging to the rhodamine class of dyes.^{[1][2]} Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and excellent photostability, make it a valuable tool for a wide range of applications in life sciences and drug development.^{[1][3]} This guide provides a comprehensive overview of the technical specifications, experimental protocols, and potential applications of **ATTO 590 maleimide**.

Core Properties of ATTO 590

ATTO 590 is characterized by its robust performance in demanding fluorescence applications.^[1] It is particularly well-suited for single-molecule detection, super-resolution microscopy techniques like PALM, dSTORM, and STED, as well as flow cytometry and fluorescence in-situ hybridization (FISH).^{[1][4]} The dye is moderately hydrophilic and, as commercially supplied, is typically a mixture of two isomers with virtually identical spectroscopic properties.^[1]

Quantitative Data Summary

The key photophysical and chemical properties of **ATTO 590 maleimide** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Excitation Wavelength (λ_{abs})	593 - 594 nm	[1][5][6]
Emission Wavelength (λ_{fl})	622 - 624 nm	[1][5][6]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][2][6]
Fluorescence Quantum Yield (η_{fl})	80%	[1][2]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[1][2][7]
Molecular Weight	~813 g/mol	[2][8]
Recommended Laser Lines	561 nm, 594 nm	[7]
Solubility	DMSO, DMF	[4][5]
Correction Factor (CF_{260})	0.39 - 0.42	[1][2][9]
Correction Factor (CF_{280})	0.43 - 0.44	[1][2][9]

Experimental Protocols

ATTO 590 maleimide is designed for the covalent labeling of molecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins.[2][4] The maleimide moiety reacts specifically with thiols under mild conditions (pH 7.0-7.5) to form a stable thioether bond.[2][5]

Protein Labeling with ATTO 590 Maleimide

This protocol outlines a general procedure for labeling a protein of interest (POI) with **ATTO 590 maleimide**.

1. Preparation of Solutions:

- Protein Solution (Solution A):
 - Dissolve the protein in a suitable buffer at a pH between 7.0 and 7.5. Common buffers include PBS, HEPES, or Tris.[2][5]

- The recommended protein concentration is 2-10 mg/mL.^[5] Labeling efficiency may decrease at lower concentrations.
- If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP or DTT. If using DTT, it must be removed by dialysis or a desalting column before adding the dye, as it will compete for the maleimide.^[2]
- Dye Stock Solution (Solution B):
 - Prepare a 10-20 mM stock solution of **ATTO 590 maleimide** in anhydrous DMSO or DMF immediately before use.^{[2][4]}
 - Vortex the solution until the dye is completely dissolved.^[5]
 - Protect the stock solution from light.^[2]

2. Labeling Reaction:

- Add a 10-20 fold molar excess of the **ATTO 590 maleimide** stock solution (Solution B) to the protein solution (Solution A).^[2] Add the dye dropwise while gently stirring.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.^[2] The reaction should be performed in the dark to prevent photobleaching of the dye.^{[2][5]}

3. Purification of the Conjugate:

- Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.

4. Determination of Degree of Labeling (DOL):

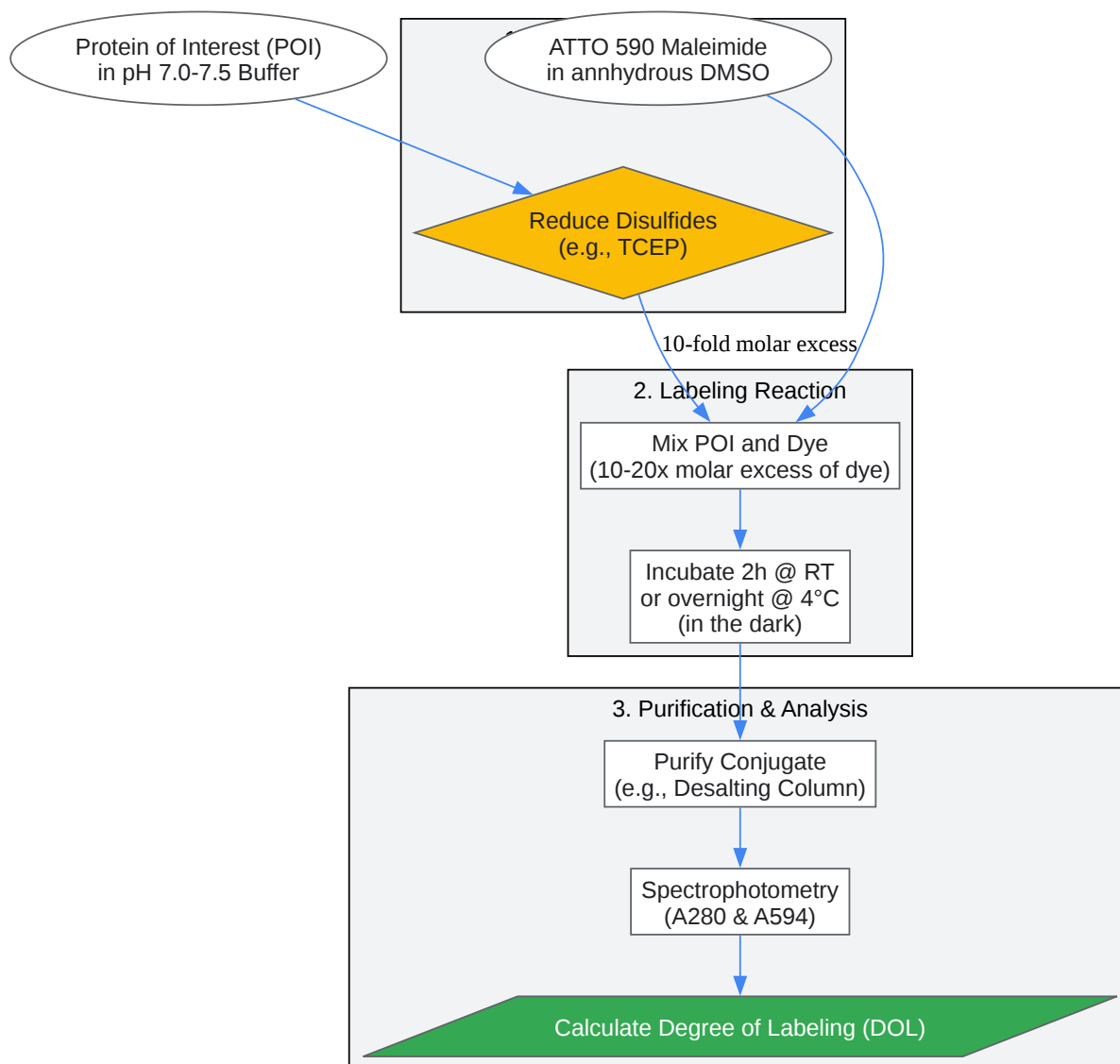
The DOL, which is the average number of dye molecules per protein molecule, is a critical parameter.^[5] It can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the dye's absorption maximum, ~594 nm (A_{\max}).

- Calculate the protein concentration:
 - Protein Concentration (M) = $[A_{280} - (A_{\max} * CF_{280})] / \epsilon_{\text{protein}}$
 - Where CF_{280} is the correction factor for the dye's absorbance at 280 nm (approx. 0.43) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.[\[2\]](#)
- Calculate the dye concentration:
 - Dye Concentration (M) = $A_{\max} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of ATTO 590 ($120,000 \text{ M}^{-1} \text{ cm}^{-1}$).[\[2\]](#)
- Calculate the DOL:
 - $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing experimental processes and biological systems. Below are Graphviz-generated diagrams illustrating the protein labeling workflow and a representative signaling pathway where ATTO 590-labeled proteins can be utilized.



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Workflow for covalent labeling of proteins with **ATTO 590 maleimide**.

Conceptual MAPK signaling pathway for tracking a labeled protein.

In the context of the signaling pathway shown, a researcher could label a specific kinase or transcription factor with **ATTO 590 maleimide** to study its localization, translocation, or interaction with other proteins using advanced fluorescence microscopy techniques. The high photostability and brightness of ATTO 590 are particularly advantageous for live-cell imaging and tracking of dynamic cellular processes.[2][10]

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